REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([O:19][CH3:20])[CH:12]=1)([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+]>CCOCC>[C:7]([C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[C:13]([O:19][CH3:20])[CH:12]=1)([CH3:10])([CH3:8])[CH3:9] |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
compound 13-2a
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C#N)C=C1)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour, at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
ADDITION
|
Details
|
Then, aqueous Rochel solution was added
|
Type
|
CUSTOM
|
Details
|
Then, resulting mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (50 ml×3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(CN)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |